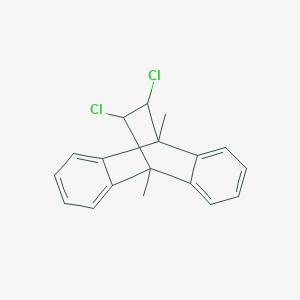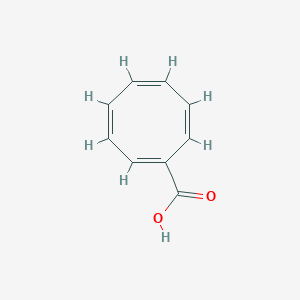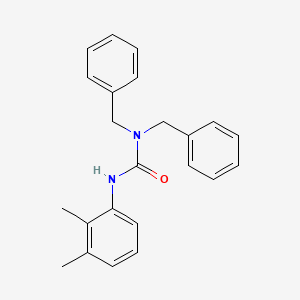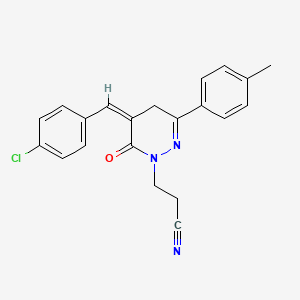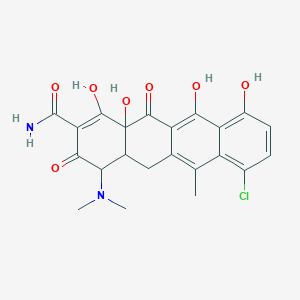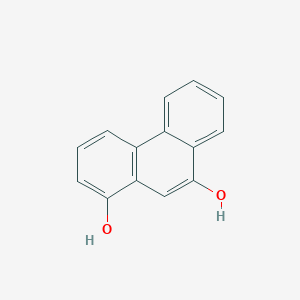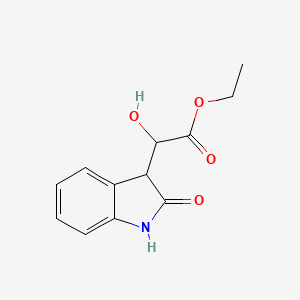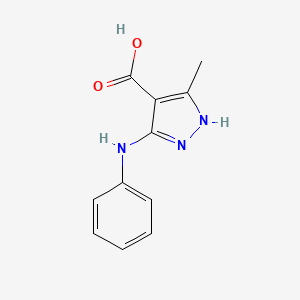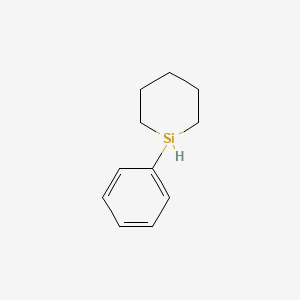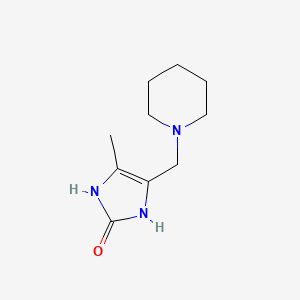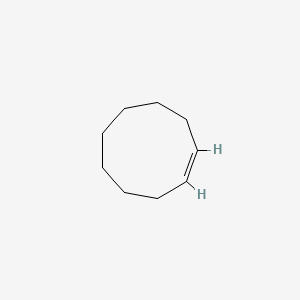
2-Methoxy-1,2,3,4-tetrahydro-9h-xanthen-9-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-1,2,3,4-tetrahydro-9h-xanthen-9-one is an organic compound with the molecular formula C14H14O3. It belongs to the class of xanthones, which are oxygen-containing heterocyclic compounds. Xanthones are known for their diverse biological activities and are found in various natural sources such as plants, fungi, and lichens .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1,2,3,4-tetrahydro-9h-xanthen-9-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, a copper-catalyzed one-pot synthesis method has been reported, where the reaction involves the condensation of methyl arenes with active methylene compounds .
Industrial Production Methods
the principles of green chemistry, such as using eco-friendly reagents and optimizing reaction conditions, are often applied to improve the efficiency and sustainability of the synthesis process .
化学反応の分析
Types of Reactions
2-Methoxy-1,2,3,4-tetrahydro-9h-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into more oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of more reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized xanthone derivatives, while reduction can produce more reduced forms of the compound .
科学的研究の応用
2-Methoxy-1,2,3,4-tetrahydro-9h-xanthen-9-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anticancer and anti-inflammatory effects.
Industry: It is used in the development of new materials and chemical processes
作用機序
The mechanism of action of 2-Methoxy-1,2,3,4-tetrahydro-9h-xanthen-9-one involves its interaction with various molecular targets and pathways. For instance, it may exert its effects by modulating enzyme activity or interacting with cellular receptors. The specific pathways involved depend on the biological context and the particular activity being studied .
類似化合物との比較
Similar Compounds
- 1,2,3,4-Tetrahydro-9h-xanthen-9-one
- 4-Methoxy-9h-xanthen-9-one
- 5,7-Dichloro-1,2,3,4-tetrahydro-9h-xanthen-9-one
- 2,5-Dimethoxy-1,2,3,4-tetrahydro-9h-xanthen-9-one
Uniqueness
2-Methoxy-1,2,3,4-tetrahydro-9h-xanthen-9-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 2-position can influence its reactivity and interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
特性
CAS番号 |
5928-16-5 |
|---|---|
分子式 |
C14H14O3 |
分子量 |
230.26 g/mol |
IUPAC名 |
2-methoxy-1,2,3,4-tetrahydroxanthen-9-one |
InChI |
InChI=1S/C14H14O3/c1-16-9-6-7-13-11(8-9)14(15)10-4-2-3-5-12(10)17-13/h2-5,9H,6-8H2,1H3 |
InChIキー |
IRNILVBASYLHOO-UHFFFAOYSA-N |
正規SMILES |
COC1CCC2=C(C1)C(=O)C3=CC=CC=C3O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



